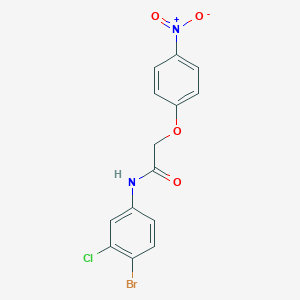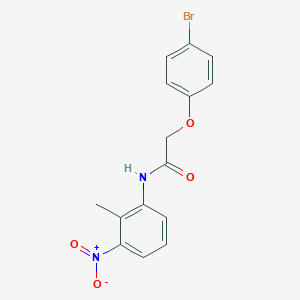
N-(4-anilinophenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-anilinophenyl)cyclopropanecarboxamide is an anilide.
Scientific Research Applications
Synthesis and Characterization
- N-(4-anilinophenyl)cyclopropanecarboxamide and its derivatives have been synthesized and characterized for various applications. For instance, Özer et al. (2009) studied the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, highlighting their potential in chemical research (Özer, Arslan, VanDerveer, & Külcü, 2009).
Antiproliferative Activity
- Compounds similar to N-(4-anilinophenyl)cyclopropanecarboxamide have been investigated for antiproliferative activity against cancer cell lines. Lu et al. (2021) synthesized a related molecule which exhibited significant inhibitory activity against some cancer cell lines (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
Chemical Modification and Reaction Studies
- Studies like those of Gopalakrishnan et al. (2016) involve the chemical modification of cyclopropanecarboxamides, a category that includes N-(4-anilinophenyl)cyclopropanecarboxamide. These modifications can lead to the construction of compounds with new chemical bonds and stereochemical properties (Gopalakrishnan, Mohan, Parella, & Babu, 2016).
Pharmacokinetics and Molecular Structure Analysis
- Shimada et al. (1983) demonstrated the use of derivatives of N-(4-anilinophenyl) maleimide, similar in structure to N-(4-anilinophenyl)cyclopropanecarboxamide, in high-performance liquid chromatography for the sensitive detection of thiol compounds (Shimada, Tanaka, & Nambara, 1983).
Radioligand Development for Medical Imaging
- Choi et al. (2015) explored compounds structurally related to N-(4-anilinophenyl)cyclopropanecarboxamide for their potential use in PET imaging to quantify serotonin receptors in human subjects (Choi, Lyoo, Kim, Kim, Kang, Choi, Kim, & Ryu, 2015).
properties
Molecular Formula |
C16H16N2O |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N-(4-anilinophenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C16H16N2O/c19-16(12-6-7-12)18-15-10-8-14(9-11-15)17-13-4-2-1-3-5-13/h1-5,8-12,17H,6-7H2,(H,18,19) |
InChI Key |
MWPWBJOBJRJKKU-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B322058.png)
![2-(4-nitrophenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322060.png)
![1-[(4-Nitrophenoxy)acetyl]pyrrolidine](/img/structure/B322061.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B322064.png)
![1-[(4-Nitrophenoxy)acetyl]indoline](/img/structure/B322065.png)

![2-(4-bromophenoxy)-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B322069.png)
![2-(4-bromophenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B322074.png)
![2-(4-bromophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B322075.png)

![2-{[(4-bromophenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B322083.png)
![N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}cyclohexanecarboxamide](/img/structure/B322084.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B322088.png)
![2-[(cyclohexylcarbonyl)amino]-N-phenylbenzamide](/img/structure/B322089.png)